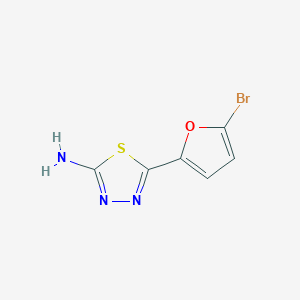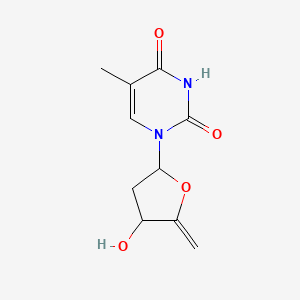![molecular formula C15H18N2O3 B4334523 N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]propan-2-yl}acetamide](/img/structure/B4334523.png)
N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]propan-2-yl}acetamide
Vue d'ensemble
Description
N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]propan-2-yl}acetamide is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions .
Méthodes De Préparation
The synthesis of N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]propan-2-yl}acetamide typically involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . One common method is the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . Another approach involves microwave-assisted synthesis, which reduces reaction time and increases yield . Industrial production methods often employ eco-friendly synthetic strategies to minimize waste and toxicity .
Analyse Des Réactions Chimiques
N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]propan-2-yl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the 1,3-dipolar cycloaddition reaction typically yields 3,5-disubstituted isoxazoles .
Applications De Recherche Scientifique
N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]propan-2-yl}acetamide has numerous scientific research applications. In medicinal chemistry, it is explored for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . Its diverse biological activities make it a valuable compound for drug discovery and development . Additionally, it is used in the synthesis of other biologically active compounds and as a building block in organic synthesis .
Mécanisme D'action
The mechanism of action of N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]propan-2-yl}acetamide involves its interaction with specific molecular targets and pathways . Isoxazole derivatives are known to act on various biological targets, including enzymes, receptors, and ion channels . The specific mechanism by which this compound exerts its effects depends on its structure and the nature of its interactions with these targets . For example, some isoxazole derivatives act as inhibitors of enzymes involved in inflammation and cancer .
Comparaison Avec Des Composés Similaires
N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]propan-2-yl}acetamide can be compared with other isoxazole derivatives, such as sulfamethoxazole, muscimol, ibotenic acid, parecoxib, and leflunomide . These compounds share the isoxazole core structure but differ in their substituents and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Propriétés
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)16-15(2,3)14-9-13(17-20-14)11-5-7-12(19-4)8-6-11/h5-9H,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULXHBOOTRHWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C1=CC(=NO1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE](/img/structure/B4334444.png)
![6,9-DIMETHYL-4-NITRO-6H,7H,8H,9H-[1,2,5]THIADIAZOLO[3,4-F]QUINOXALINE-7,8-DIONE](/img/structure/B4334447.png)

![1-(2-FLUORO-5-{IMIDAZO[1,2-A]PYRIDIN-2-YL}BENZENESULFONYL)PIPERIDINE](/img/structure/B4334457.png)
![1-METHYL-2-SULFANYL-1H,4H-CHROMENO[3,4-D]IMIDAZOL-4-ONE](/img/structure/B4334460.png)
![N-{1-[6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B4334468.png)

![6-AMINO-2-{[1-OXO-1-(10H-PHENOTHIAZIN-10-YL)BUTAN-2-YL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B4334478.png)
![METHYL 2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE](/img/structure/B4334484.png)
![4-{3-chloro-4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}-1,2-dimethyl-1,2,4-triazolidine-3,5-dione](/img/structure/B4334503.png)
![3-(3,4-DIMETHOXYPHENYL)-N-[4-(4-MORPHOLINYLMETHYL)BENZYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4334511.png)
![N-[2-(4-fluorophenyl)ethyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4334517.png)
![N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE](/img/structure/B4334519.png)
![2,3-DIMETHYL 4-HYDROXY-6,6,7,7-TETRAMETHYL-1-AZABICYCLO[2.2.2]OCT-2-ENE-2,3-DICARBOXYLATE](/img/structure/B4334524.png)
